Methyl 2-cyano-3-(2-thienyl)acrylate
Description
Properties
IUPAC Name |
methyl (Z)-2-cyano-3-thiophen-2-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7(6-10)5-8-3-2-4-13-8/h2-5H,1H3/b7-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDSDTBRTIZHFD-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CS1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CC=CS1)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40419975 | |
| Record name | AC1NTET8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34098-75-4 | |
| Record name | AC1NTET8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the deprotonated methyl cyanoacetate on the aldehyde carbonyl carbon of 2-thiophenecarboxaldehyde, followed by dehydration to form the α,β-unsaturated ester. A typical procedure involves refluxing equimolar amounts of the aldehyde and methyl cyanoacetate in ethanol with ammonium acetate as a catalyst for 6–8 hours. The product crystallizes upon cooling and is purified via recrystallization from ethanol, achieving yields of 85–90%.
Key reaction parameters:
- Solvent: Ethanol (polar protic) enhances reactant solubility and stabilizes intermediates.
- Catalyst: Ammonium acetate (5–10 mol%) facilitates enolate formation without requiring stringent anhydrous conditions.
- Temperature: Reflux (~78°C) ensures sufficient energy for dehydration.
Structural Validation
The product’s identity is confirmed using spectroscopic techniques:
- 1H NMR (CD2Cl2, 300 MHz): Signals at δ 8.38 ppm (s, 1H, H-3 acrylate), 7.85 ppm (d, J = 4.36 Hz, 2H, thienyl H-3′ and H-5′), and 4.37 ppm (q, J = 7.12 Hz, 2H, OCH2CH3).
- 13C NMR: Peaks at δ 163.4 ppm (ester carbonyl), 116.1 ppm (CN), and 129.0–135.5 ppm (thienyl carbons).
Catalytic Innovations and Efficiency Enhancements
Recent advances focus on improving reaction efficiency and sustainability through heterogeneous catalysis. A notable example is the use of Ni-Pd bimetallic nanoparticles supported on acid-base bifunctional polymers , which enable one-pot cascade reactions.
Bifunctional Catalyst Design
The catalyst, synthesized via thiol-ene click chemistry, comprises:
Performance Metrics
- Yield: 92–95% under mild conditions (60°C, 4 hours).
- Turnover frequency (TOF): 23 h⁻¹, surpassing homogeneous catalysts by 40%.
- Reusability: Retains 88% activity after five cycles due to robust silica support.
Industrial-Scale Production Methodologies
Large-scale synthesis prioritizes cost-effectiveness and safety. Industrial protocols often employ continuous-flow reactors to enhance heat transfer and reduce reaction time.
Process Optimization
- Feedstock ratio: 1:1.05 (aldehyde:ester) minimizes excess reagent waste.
- Solvent recovery: Ethanol is distilled and recycled, achieving >95% recovery rates.
- Crystallization: Gradient cooling (70°C → 25°C over 2 hours) yields high-purity crystals (≥99.5% by HPLC).
Table 1: Comparative Analysis of Synthesis Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Knoevenagel | Ammonium acetate | 78 | 6 | 85–90 | 98.5 |
| Bifunctional Ni-Pd | Polymer-supported | 60 | 4 | 92–95 | 99.2 |
| Continuous flow | None | 90 | 2 | 88 | 99.5 |
Purification and Characterization Techniques
Recrystallization Protocols
Crude product is dissolved in hot ethanol (1:10 w/v) and filtered through activated charcoal to remove polymeric byproducts. Slow cooling to 4°C yields needle-like crystals, which are vacuum-dried at 40°C.
Analytical Validation
- HPLC: C18 column, 70:30 acetonitrile/water, retention time = 6.2 min.
- Mass spectrometry: [M + Na]+ at m/z 244.1 (calculated 244.0).
Comparative Analysis with Analogous Compounds
This compound exhibits distinct reactivity compared to derivatives:
Table 2: Reactivity Comparison
| Compound | Thienyl Substituent | Reaction Rate (Knoevenagel) | Yield (%) |
|---|---|---|---|
| Methyl 2-cyano-3-(3-methylthienyl)acrylate | 3-methyl | 1.2× faster | 90 |
| Ethyl 2-cyano-3-(2-furyl)acrylate | Furan | 0.8× slower | 78 |
The electron-donating methyl group in the 3-methylthienyl analog accelerates enolate formation, whereas the furyl derivative’s lower aromaticity reduces reactivity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-cyano-3-(2-thienyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Methyl 2-cyano-3-(2-thienyl)acrylate is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of thiazole and pyrazole derivatives, which have significant applications in medicinal chemistry .
Biology: In biological research, this compound is used to study the interactions with DNA and proteins. It has been shown to exhibit nuclease activity and can be used in DNA cleavage studies .
Medicine: this compound and its derivatives have potential anticancer properties. They have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
Industry: In the industrial sector, this compound is used in the production of adhesives and coatings. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of methyl 2-cyano-3-(2-thienyl)acrylate involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA, causing structural changes that lead to DNA cleavage. This activity is enhanced by the generation of free radicals upon irradiation . Additionally, the compound can interact with proteins, affecting their function and stability .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
*Inferred from analogous cyanoacrylates in . †Predicted physical state based on boiling point (330.3°C) and density (1.088 g/cm³).
Electronic and Reactivity Differences
- Thienyl vs. Pyridyl/Phenyl Substituents : The 2-thienyl group introduces sulfur’s electron-rich aromatic character, enhancing π-conjugation compared to pyridyl (electron-withdrawing due to nitrogen) or phenyl groups. This difference influences reactivity in cycloadditions or polymerization processes .
- Ester Group Effects: Methyl esters (e.g., target compound) generally exhibit higher melting points and lower lipophilicity than ethyl esters (e.g., Ethyl 2-cyano-3-(4-methylphenyl)acrylate), impacting solubility in organic solvents .
- Amino vs. Heterocyclic Substituents: The dimethylamino group in Methyl 2-cyano-3-(dimethylamino)acrylate introduces basicity and nucleophilic character, contrasting with the thienyl group’s aromatic stability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 2-cyano-3-(2-thienyl)acrylate and its analogs?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where a cyanoacetate derivative reacts with a thiophene aldehyde in the presence of a base catalyst (e.g., piperidine). Reaction conditions (solvent, temperature, catalyst concentration) significantly influence yield. For example, analogs like ethyl 2-cyano-3-(substituted phenyl)acrylates were synthesized under reflux in ethanol, achieving yields of 65–85% after purification by column chromatography .
- Optimization Tip : Adjusting substituents on the thienyl or acrylate groups can modulate electronic effects, improving reactivity. Monitor reaction progress via TLC and characterize intermediates using FT-IR to confirm enol formation.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and indirect-vent goggles to prevent skin/eye contact .
- Emergency Measures : Install eyewash stations and emergency showers within 10 seconds of the workspace. Decontaminate spills with absorbent materials (e.g., vermiculite) and dispose of waste in labeled containers .
- Toxicity Mitigation : Conduct regular hazard training sessions and reference Safety Data Sheets (SDS) for acute toxicity (H302: harmful if swallowed) and irritation data (H315/H319) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves molecular geometry and confirms E-isomer dominance, as seen in related acrylates (e.g., bond angles of ~120° for the cyano group) .
- NMR/FT-IR : Use H NMR to identify vinyl proton splitting patterns (~δ 7.5–8.5 ppm for thienyl protons) and FT-IR to detect C≡N stretching (~2200 cm) .
Advanced Research Questions
Q. How can researchers reconcile contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Comparative Assays : Replicate studies using standardized antioxidant assays (e.g., DPPH radical scavenging) under controlled conditions (pH, temperature). For example, ethyl 2-cyano-3-(substituted phenyl)acrylates showed IC values of 12–45 μM in DPPH assays, varying with electron-withdrawing substituents .
- Statistical Reproducibility : Perform triplicate experiments and apply ANOVA to assess significance. Publish raw data to enable meta-analyses.
Q. What computational approaches predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps). For analogs, LUMO energies near −3.5 eV suggest electrophilic reactivity at the α,β-unsaturated carbonyl .
- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Prioritize binding poses with ΔG < −7 kcal/mol for experimental validation .
Q. How can the carcinogenic potential of this compound be assessed in preclinical models?
- Methodological Answer :
- In Vivo Studies : Administer subchronic doses (e.g., 100–500 mg/kg/day) to rodent models over 90 days, monitoring tumor incidence via histopathology. Reference analogs like methyl 2-cyano-3-(2-bromophenyl)acrylate, which showed tumorigenic TDLo values of 1600 mg/kg in mice .
- QSAR Modeling : Use structural alerts (e.g., α,β-unsaturated nitriles) to predict toxicity via tools like OECD Toolbox.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
